Estradiol undecylate (CAS 3571-53-7) is a highly lipophilic, long-chain (C11) aliphatic ester of the natural estrogen 17β-estradiol, primarily procured for ultra-long-acting intramuscular (IM) depot formulations [1]. By esterifying the 17β-hydroxyl group with an 11-carbon undecanoate chain, the molecule achieves extreme lipophilicity, allowing it to dissolve effectively in heavy lipid vehicles while drastically slowing its release rate into systemic circulation [2]. This specific physicochemical profile makes it a critical benchmark material for sustained-release technologies, offering a significantly extended duration of action compared to unmodified estradiol or shorter-chain esters [1].
Substituting estradiol undecylate with more common, shorter-chain analogs like estradiol valerate (C5) or estradiol cypionate (C8) fundamentally alters the pharmacokinetic and formulation profile of the final product [1]. Shorter-chain esters possess lower oil-water partition coefficients, leading to significantly faster depot clearance and requiring bi-weekly or weekly dosing intervals[2]. For researchers developing months-long sustained-release implants or studying long-term endocrine suppression, using valerate or cypionate fails to provide the necessary 30- to 120-day sustained release, compromising experimental validity and artificially increasing dosing frequency in preclinical models [1].
In comparative pharmacokinetic assessments of oil-based intramuscular injections, estradiol undecylate demonstrates a highly prolonged release, sustaining effective systemic levels for 1 to 4 months following a single dose [1]. In contrast, the shorter-chain estradiol valerate exhibits an elimination half-life of only 3.5 to 4 days, with a duration of action limited to 1 to 2 weeks [2].
| Evidence Dimension | Terminal half-life and duration of action |
| Target Compound Data | Estradiol undecylate (Duration: 1-4 months per single IM dose) |
| Comparator Or Baseline | Estradiol valerate (Half-life: ~3.5 days; Duration: 1-2 weeks) |
| Quantified Difference | >4x extension in duration of action. |
| Conditions | Intramuscular (IM) injection in oil vehicle. |
Procuring EU is essential for formulations or in vivo models requiring monthly or quarterly dosing, as EV cannot sustain equivalent long-term release.
The extended-release profile of estradiol undecylate is governed by its 11-carbon ester chain, which confers a highly lipophilic partition coefficient[1]. This is substantially higher than that of unmodified estradiol (LogP ≈ 4.0) and shorter-chain esters like estradiol valerate (5 carbons) [2]. This extreme lipophilicity dictates its high solubility in heavy vegetable oils and ensures a remarkably slow rate of hydrolysis and diffusion from the intramuscular depot[1].
| Evidence Dimension | Ester chain length and lipophilicity |
| Target Compound Data | Estradiol undecylate (11 carbons, highly lipophilic) |
| Comparator Or Baseline | Estradiol valerate (5 carbons) and unmodified estradiol (LogP ≈ 4.01) |
| Quantified Difference | 120% more carbon atoms in the ester chain than EV, driving a significantly higher oil-water partition coefficient. |
| Conditions | Physicochemical characterization for lipid-based injectable formulations. |
The specific C11 chain length of EU makes it the required precursor for ultra-lipophilic oil depots where shorter esters would partition into aqueous tissues too rapidly.
In clinical and preclinical models of profound androgen deprivation, a single intramuscular injection of estradiol undecylate is capable of suppressing serum testosterone levels into the castrate range (< 50 ng/dL) continuously for 3 months or more [1]. Conversely, achieving similar suppression with shorter-acting agents or alternative anti-androgens often requires weekly administration and may fail to maintain continuous castrate levels over the same extended period without frequent redosing [1].
| Evidence Dimension | Duration of castrate-level testosterone suppression (< 50 ng/dL) |
| Target Compound Data | Estradiol undecylate (Sustained suppression for ≥ 3 months per injection) |
| Comparator Or Baseline | Shorter-acting estrogens or weekly anti-androgens (e.g., cyproterone acetate) |
| Quantified Difference | Single-dose efficacy extended to 90+ days. |
| Conditions | High-dose IM injection in in vivo prostate/HPG axis models. |
EU serves as a highly reliable, low-maintenance positive control for long-term in vivo endocrine suppression studies, minimizing animal handling and dosing errors.
Due to its extreme lipophilicity and prolonged duration of action, estradiol undecylate is the premier active pharmaceutical ingredient (API) for developing and benchmarking novel months-long sustained-release injectables and lipid-based depots[1].
The extended duration of action (1-4 months) makes EU an ideal candidate for veterinary procurement and in vivo models where frequent dosing is logistically prohibitive, allowing for stable formulation testing in animals .
Because a single dose can suppress testosterone to castrate levels (<50 ng/dL) for over three months, EU is utilized as a robust positive control in in vivo models studying hypothalamic-pituitary-gonadal (HPG) axis feedback and profound androgen deprivation[1].
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